

A Technical Guide to the Antiviral Properties of Niclosamide

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Compound of Interest						
Compound Name:	Niclosamide-13C6					
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Disclaimer: The following technical guide focuses on the antiviral properties of Niclosamide. The term "Niclosamide-13C6" refers to a stable isotope-labeled version of Niclosamide, which is primarily used as an internal standard for analytical and pharmacokinetic studies to quantify Niclosamide concentrations. The antiviral activity and mechanisms of action described herein pertain to the parent compound, Niclosamide.

Introduction

Niclosamide is an FDA-approved oral anthelmintic drug that has been used for decades to treat tapeworm infections.[1] In recent years, extensive drug repurposing efforts have identified Niclosamide as a potent, broad-spectrum antiviral agent with activity against a wide range of viruses.[2] Its multifaceted mechanism of action, which primarily targets host cell pathways rather than viral components, makes it a compelling candidate for host-directed antiviral therapy.[1][3]

Initial reports highlighted its efficacy against the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV).[1][4] Subsequent research has demonstrated its inhibitory effects against numerous other viruses, including Middle East Respiratory Syndrome coronavirus (MERS-CoV), SARS-CoV-2, Zika virus (ZIKV), Hepatitis C virus (HCV), human adenovirus (HAdV), and Chikungunya virus (CHIKV).[2] This guide provides an in-depth overview of the antiviral properties of Niclosamide, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.





Mechanisms of Antiviral Action & Signaling Pathways

Niclosamide exerts its antiviral effects through several host-targeted mechanisms, making it less susceptible to the development of viral resistance.[3] The primary modes of action include the disruption of cellular pH gradients, modulation of autophagy, and inhibition of critical host signaling pathways hijacked by viruses.

Protonophore Activity and Endosomal Acidification

Niclosamide is a lipophilic weak acid that acts as a protonophore, shuttling protons across lipid membranes.[3][5] This action disrupts the essential pH gradients between the cytoplasm and intracellular organelles like endosomes and lysosomes.[5] Many viruses, including influenza virus, coronaviruses, and flaviviruses, depend on the low-pH environment of the endosome to trigger conformational changes in their surface proteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm.[1][3][5] By neutralizing these acidic compartments, Niclosamide effectively blocks this crucial entry and uncoating step.[3][6]



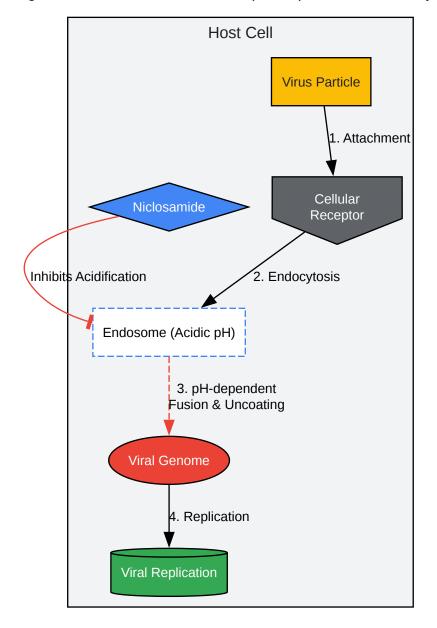


Fig. 1: Niclosamide's Inhibition of pH-Dependent Viral Entry

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Caption: Niclosamide blocks viral entry by neutralizing endosomal pH.

Modulation of Autophagy



Autophagy is a cellular degradation process that viruses can both exploit and be inhibited by. Niclosamide has been shown to modulate this pathway to restrict viral replication. For MERS-CoV and SARS-CoV-2, Niclosamide enhances autophagy by inhibiting the S-phase kinase-associated protein 2 (SKP2).[2][7] SKP2 normally targets Beclin 1 (BECN1), a key autophagy-initiating protein, for degradation.[2] By inhibiting SKP2, Niclosamide increases BECN1 levels, leading to enhanced formation of autolysosomes and subsequent degradation of viral components, thereby reducing viral replication.[2][7]

Inhibition of Host Signaling Pathways

Viruses frequently manipulate host signaling pathways to create a favorable environment for their replication. Niclosamide has been shown to inhibit several of these key pathways:

- NF-κB Signaling: The NF-κB pathway is central to the inflammatory response and is often activated during viral infection. Niclosamide has been demonstrated to inhibit NF-κB signaling, which may contribute to its antiviral effect against viruses like Hepatitis E virus (HEV).[1][8][9]
- STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another pathway involved in inflammation and cell proliferation that can be exploited by viruses. Niclosamide is a known inhibitor of STAT3.[1][8]
- mTORC1 Signaling: The mTORC1 pathway is a master regulator of cell growth and metabolism. Niclosamide can indirectly inhibit mTORC1 signaling.[1][10]
- Wnt/β-catenin Signaling: While primarily studied in the context of cancer, dysregulation of the Wnt/β-catenin pathway can also impact viral infection. Niclosamide is a potent inhibitor of this pathway.[1][11]



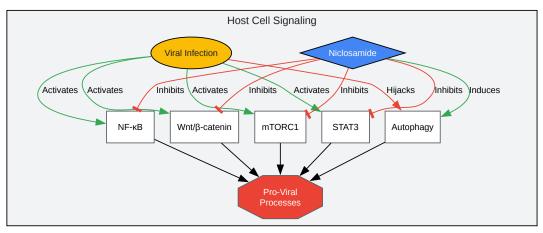


Fig. 2: Host Signaling Pathways Modulated by Niclosamide

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Caption: Niclosamide inhibits multiple pro-viral host signaling pathways.

Other Antiviral Mechanisms

- Inhibition of Syncytia Formation: For SARS-CoV-2, Niclosamide can disrupt the formation of syncytia (large, multinucleated cells) mediated by the viral spike protein. This is achieved by inhibiting the host cell calcium-dependent scramblase TMEM16F.[5][12]
- Inhibition of Viral Internalization: Studies on Porcine Epidemic Diarrhea Virus (PEDV) showed that Niclosamide significantly inhibits the entry stage of infection by affecting viral internalization rather than the initial attachment to cells.[6][13]

Quantitative Data on Antiviral Activity



The in-vitro efficacy of Niclosamide has been quantified against a variety of viruses. The key metrics are the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which measures potency, and the half-maximal cytotoxic concentration (CC50), which measures toxicity to the host cells. The ratio of these values (CC50/IC50) yields the Selectivity Index (SI), an indicator of the drug's therapeutic window.

Table 1: In-Vitro Antiviral Activity of Niclosamide against

Coronaviruses

Virus	Strain / Variant	Cell Line	IC50 / EC50 (μM)	СС50 (µМ)	Selectivit y Index (SI)	Referenc e(s)
SARS-CoV	Vero E6	< 0.1	~250	> 2500	[2][4]	
MERS- CoV	Vero B4	~1.0 (at 10µM)	N/A	N/A	[2]	_
SARS- CoV-2	WA1	Vero E6	1.664	> 10	> 6	[12]
SARS- CoV-2	WA1	H1437	0.261	0.438	1.67	[5][12]
SARS- CoV-2	Alpha (B.1.1.7)	Vero E6	0.298	> 10	> 33.5	[12]
SARS- CoV-2	Wuhan D614	VeroE6 TMPRSS2	0.13	N/A	N/A	[14]
SARS- CoV-2	Delta (B.1.617.2)	VeroE6 TMPRSS2	0.08	N/A	N/A	[14][15]
PEDV	Vero	0.246	25.29	102.8	[6]	

Table 2: In-Vitro Antiviral Activity of Niclosamide against Other Viruses



Virus Family	Virus	Cell Line	IC50 / EC50 (μM)	Reference(s)
Flaviviridae	Zika Virus (ZIKV)	N/A	0.37	[2]
Flaviviridae	Hepatitis C Virus (HCV)	N/A	0.16	[2]
Togaviridae	Chikungunya Virus (CHIKV)	N/A	Low micromolar	[2]
Picornaviridae	Human Rhinovirus (HRV)	N/A	N/A	[2]
Filoviridae	Ebola Virus (EBOV)	N/A	1.5	[2]
Adenoviridae	Human Adenovirus (HAdV)	N/A	0.6	[2]

Experimental Protocols

Evaluating the antiviral properties of a compound like Niclosamide involves a series of standardized in-vitro assays.

Cell Viability / Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the drug that is toxic to the host cells. Principle: Measures the metabolic activity of viable cells, which is proportional to the cell number. Common methods include MTT or CCK-8 assays.[7][16] Methodology (MTT Assay):

- Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a specified density and incubate for 24 hours to allow for adherence.[17]
- Compound Treatment: Add serial dilutions of Niclosamide to the wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).[5][16]



- MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16][17]
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
- Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the doseresponse curve and determine the CC50 value using non-linear regression.[7]

Antiviral Activity Assay (IC50/EC50 Determination)

Principle: This functional assay measures the ability of a drug to inhibit the production of infectious virus particles, quantified by counting discrete zones of cell death (plaques).[6][18] Methodology:

- Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.[6]
- Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaqueforming units, PFU) and allow it to adsorb for 1-2 hours.[18]
- Compound Treatment: Remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of Niclosamide. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.[18]
- Incubation: Incubate the plates for several days until visible plaques are formed.
- Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained cell monolayer.[6]
- Analysis: Count the number of plaques for each drug concentration. Calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value



from the dose-response curve.

1. Seed host cells in multi-well plate 2. Infect cell monolayer with virus (e.g., 100 PFU) 3. Remove inoculum & add semi-solid overlay with serial dilutions of Niclosamide 4. Incubate for 3-5 days to allow plaque formation 5. Fix and stain cells (e.g., Crystal Violet) 6. Count plaques and calculate % inhibition 7. Determine IC50 value from dose-response curve

Fig. 3: Workflow for a Plaque Reduction Assay

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Caption: Standard experimental workflow for a plaque reduction assay.

Principle: This automated immunofluorescence-based assay simultaneously measures viral infection and cell viability in a high-throughput format. [5][12] Methodology:

- Cell Seeding: Seed host cells in 384-well plates.
- Compound Treatment & Infection: Pre-treat cells with serial dilutions of Niclosamide for 1-2 hours. Then, infect the cells with the virus at a specific multiplicity of infection (MOI).[7]
- Incubation: Incubate the plates for 24-72 hours.[7][12]
- Immunostaining: Fix, permeabilize, and stain the cells. Use a nuclear stain (e.g., DAPI or Hoechst) to count total cells (for cytotoxicity) and a fluorescently-labeled antibody against a viral protein (e.g., Nucleocapsid protein) to identify infected cells.[5]
- Imaging & Analysis: Use a high-content imaging system to automatically capture images from each well. Image analysis software quantifies the number of total cells and infected cells.
- Calculation: Calculate the percentage of infected cells relative to the virus control. Plot doseresponse curves for both antiviral activity and cytotoxicity to determine IC50 and CC50 values concurrently.[12]



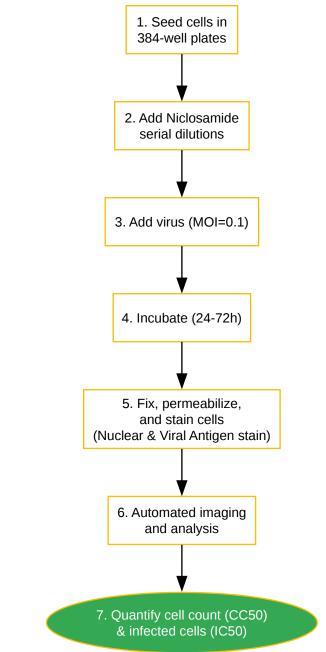


Fig. 4: Workflow for High-Content Antiviral Screening

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Caption: High-throughput screening workflow using automated imaging.



Time-of-Addition Assay

Principle: This assay helps to determine which stage of the viral lifecycle (e.g., entry, replication, egress) is targeted by the drug. Methodology:

- Experiment Setup: Set up multiple parallel infections.
- Compound Addition: Add Niclosamide at different time points relative to the virus infection:
 - Pre-treatment: Add before virus inoculation (targets attachment/entry).
 - Co-treatment: Add simultaneously with the virus (targets attachment/entry).
 - Post-treatment: Add at various times after virus inoculation (targets post-entry steps like replication or egress).
- Data Collection: After a single round of replication, collect supernatant or cell lysates.
- Analysis: Quantify viral yield (e.g., by TCID50 or RT-qPCR). The time point at which the drug loses its effectiveness indicates the stage of the viral lifecycle it inhibits. For example, if Niclosamide is only effective when added early, it likely targets viral entry.[2][6]

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